molecular formula C14H13NO2 B1610418 1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one CAS No. 200814-17-1

1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one

Cat. No.: B1610418
CAS No.: 200814-17-1
M. Wt: 227.26 g/mol
InChI Key: KRWYXVGRIHXUHX-UHFFFAOYSA-N
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Description

1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one (CAS: 200814-17-1) is a fused pyrano-quinolinone derivative with the molecular formula C₁₄H₁₃NO₂ . Its structure features a pyran ring fused to the quinolin-2-one core at the [2,3] position, with two methyl substituents at the 8-position. This compound belongs to a broader class of quinolinone alkaloids and synthetic derivatives, which are studied for their diverse pharmacological properties, including anticancer, antiviral, and receptor-modulating activities.

Properties

IUPAC Name

8,8-dimethyl-1H-pyrano[2,3-h]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(16)15-13(9)10/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWYXVGRIHXUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449289
Record name 8,8-Dimethyl-1,8-dihydro-2H-pyrano[2,3-h]quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200814-17-1
Record name 8,8-Dimethyl-1,8-dihydro-2H-pyrano[2,3-h]quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Polyphosphoric Acid (PPA)-Catalyzed Cyclization

A foundational method for pyrano[2,3-b]quinoline derivatives involves acid-catalyzed cyclization . For example:

  • Starting material : 3-prenylquinolin-2-one derivatives (e.g., 4-methoxy-3-prenylquinolin-2-one).
  • Reaction conditions : Heating with polyphosphoric acid (PPA) at 100–120°C for 4–6 hours.
  • Mechanism : Intramolecular cyclization of the prenyl side chain forms the pyran ring, with the geminal dimethyl group retained at C-8.

Example protocol :

Step Component Quantity/Condition
1 4-Methoxy-3-prenylquinolin-2-one 1.0 eq
2 Polyphosphoric acid 5.0 eq
3 Temperature 110°C
4 Duration 5 hours
5 Yield ~75%

This method is efficient for constructing the pyrano-quinoline scaffold but may require subsequent demethylation or oxidation to introduce the C-2 ketone.

Diazonium Salt Coupling and Cyclocondensation

Alternative routes leverage diazonium intermediates to assemble the quinoline core:

  • Step 1 : Diazotization of 4-(ethoxycarbonyl)aniline under acidic conditions.
  • Step 2 : Coupling with a β-ketoester derivative (e.g., ethyl acetoacetate) to form a hydrazone intermediate.
  • Step 3 : Cyclocondensation in ethanol with catalytic acetic acid, yielding the pyranoquinolin-2-one framework.

Key data :

Parameter Value
Melting point (product) 180–182°C
Recrystallization solvent Ethanol
Yield 81%

Hydrolysis of Methoxy-Substituted Precursors

For substrates with methoxy groups, acidic hydrolysis can introduce the C-2 ketone:

  • Reagent : Ethanolic HCl (6M) under reflux.
  • Transformation : Converts methoxy groups to hydroxyl, followed by oxidation to the ketone.

Case study :

Starting Material Product Conditions Yield
4-Methoxy-2,2-dimethylpyrano[2,3-b]quinoline Khaplofoline (quinolin-2-one) HCl/EtOH, reflux, 3h 68%

Solvent and Catalyst Optimization

Reaction efficiency depends on solvent polarity and catalyst choice:

  • Preferred solvents : Ethanol (for cyclocondensation) or diphenyl ether (high-boiling for thermal cyclization).
  • Catalysts : Piperidine or morpholine for Knoevenagel-type condensations.

Comparative table :

Method Catalyst Solvent Yield
PPA cyclization None Neat PPA 75%
Diazonium coupling Acetic acid Ethanol 81%
Knoevenagel Piperidine Ethanol 78%

Structural Confirmation

Synthesized compounds are validated via:

  • Melting points : Consistent with literature values (e.g., 243–245°C for nitro-substituted analogs).
  • Spectroscopy :
    • ¹H NMR : Characteristic singlets for C-8 dimethyl groups (~δ 1.3–1.5).
    • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch).

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is typically synthesized via multicomponent reactions or cyclocondensation processes. Key precursors include 4-hydroxyquinolin-2-ones and β-ketoesters. For example:

  • Three-component reactions involving aldehydes, Meldrum’s acid, and 4-hydroxy-1-methylquinolin-2(1H)-one under L-proline catalysis yield pyrano quinolinone derivatives .

  • Knoevenagel condensation between 4-hydroxyquinolin-2-one and β-dimethyl-substituted aldehydes forms the pyran ring .

Electrophilic Substitution and Diazonium Coupling

The quinoline moiety undergoes diazonium salt coupling at activated positions:

  • Reaction with 4-(ethoxycarbonyl)benzenediazonium chloride under acidic conditions introduces arylazo groups at C-3, confirmed by IR (N=N stretch at 1562 cm⁻¹) and ¹H NMR .

  • Diazo intermediates further cyclize to form fused heterocycles (e.g., pyrazolo derivatives) .

Table 1: Diazonium Coupling Reactions

ReactantConditionsProductKey Spectral Data
4-(ethoxycarbonyl)benzenediazonium chlorideHCl/EtOH, 0–5°C3-(Arylazo)pyrano quinolinoneδ 7.9 (d, 1H, CH=N), 1606 cm⁻¹ (C=N)

Condensation with Aldehydes and Ketones

The methyl group at C-8 participates in Claisen-Schmidt condensations :

  • 2-Nitrobenzaldehyde reacts under microwave irradiation to form α,β-unsaturated ketones, followed by reductive cyclization to indole-fused derivatives (IC₅₀: 0.28–13.85 μM against cancer cells) .

  • Arylidenemalononitriles undergo cyclocondensation with the pyran ring, yielding spirooxindole hybrids .

Nucleophilic Reactions at the Lactone Oxygen

The pyran oxygen engages in ring-opening reactions :

  • Ammonia or primary amines cleave the lactone, forming 8-hydroxyquinoline amides .

  • Grignard reagents (e.g., MeMgBr) add to the carbonyl, producing tertiary alcohols, which dehydrate to alkenes under acidic conditions .

Oxidation and Functionalization

  • m-Chloroperbenzoic acid (mCPBA) oxidizes the quinoline nitrogen to N-oxide, enhancing electrophilicity for subsequent substitutions .

  • SeO₂-mediated oxidation of methyl groups yields carboxylic acids, which are esterified or amidated .

Table 2: Oxidation Pathways

ReagentProductApplication
mCPBAN-Oxide derivativePrecursor for Pd-catalyzed cross-couplings
SeO₂8-CarboxyquinolinoneIntermediate for peptidomimetics

Biological Activity-Driven Modifications

Functionalization enhances pharmacological properties:

  • 5-Chloro substitution improves blood-brain barrier permeability (Pe = 9.1 × 10⁻⁶ cm/s) .

  • Indole fusion at C-5 increases anti-amyloid activity (68.7% inhibition vs. clioquinol’s 1.9%) .

Mechanistic Insights

  • Microwave-assisted synthesis reduces reaction times (e.g., 20 minutes vs. 12 hours conventionally) .

  • DFT studies correlate HOMO/LUMO distributions (e.g., pyrazole C=N at 1610 cm⁻¹) with UV-Vis absorption (λmax = 329 nm) .

Scientific Research Applications

Anticancer Activity

Several derivatives of 1,8-dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one have been evaluated for their cytotoxic activity against various cancer cell lines.

  • Methods of Application : Synthesized derivatives were tested on the K562 blood tumor cell line.
  • Results : Most derivatives exhibited low inhibitory activity; however, compounds with methoxy groups on the aromatic ring showed enhanced cytotoxic effects. One derivative demonstrated a CC50 value of 65.11 μM and an IC50 value of 8.36 μM against amastigote forms of Leishmania parasites.
DerivativeCC50 (μM)Selectivity Index
Compound A65.117.79
Compound B80.005.00

Antileishmanial Activity

The compound has been explored for its potential as an antileishmanial agent.

  • Methods of Application : A series of derivatives were synthesized using a post-Ugi modification strategy and evaluated for efficacy against visceral leishmaniasis (VL).
  • Results : In vivo studies showed significant inhibition of parasite burden in infected mice, with 56.2% inhibition in the liver and 61.1% in the spleen.

Neuropharmacological Applications

Derivatives have been investigated as inhibitors of phosphodiesterase 10A (PDE10A), a target for schizophrenia treatment.

  • Methods of Application : Specific derivatives were synthesized and tested for PDE10A inhibition.
  • Results : One derivative emerged as a potent PDE10A inhibitor, showing promise for therapeutic applications in schizophrenia.

Antioxidant Properties

The compound has also been tested for its antioxidant capabilities.

  • Methods of Application : New compounds were synthesized and subjected to assays evaluating their antioxidant properties and inhibitory effects on enzymes like soybean lipoxygenase.
  • Results : The synthesized derivatives demonstrated potential as antioxidant agents, suggesting utility in therapeutic applications.

Organic Synthesis

This compound serves as an important precursor in the synthesis of novel functionalized benzo[h]pyrano[2,3-b]quinolines.

  • Methods of Application : A one-pot multicomponent reaction involving the compound leads to high yields (65–98%) without requiring metal catalysts.
  • Results : The protocol simplifies workup procedures while providing access to diverse chemical entities for further development.

Mechanism of Action

The mechanism of action of 1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one involves its interaction with various molecular targets and pathways. For example, it can inhibit calcium signaling, tumor necrosis factor-alpha (TNF-α), and nitric oxide production . These interactions contribute to its biological activities, such as anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrano- and Furo-Quinolinones

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Synthetic Features
1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one Pyrano[2,3]quinolin-2-one 8,8-dimethyl N/A N/A Not detailed in evidence
8,11-Dimethyldipyrano[3,2-f:3',2'-h]quinolin-6-one (10b) Dipyrano[3,2-f:3',2'-h]quinolinone 8,11-dimethyl 96–98 93 High-yield synthesis via MW heating
9,11-Diphenyldipyrano[3,2-f:3',2'-h]quinolin-6-one (27a) Dipyrano[3,2-f:3',2'-h]quinolinone 9,11-diphenyl 165–167 97 Introduction of aryl groups enhances rigidity
1,6,8-Trimethylfuro[2,3-h]quinolin-2-one Furo[2,3-h]quinolin-2-one 1,6,8-trimethyl N/A N/A Novel mitochondrial apoptosis inducer
4,6,8,9-Tetramethylfuro[2,3-h]quinolin-2-one (HFQ) Furo[2,3-h]quinolin-2-one 4,6,8,9-tetramethyl N/A N/A DNA intercalation via furan-side monoadducts

Key Observations :

  • Substituent Effects : Methyl groups (e.g., 10b) generally lower melting points compared to bulkier aryl substituents (e.g., 27a: 165–167°C) due to reduced molecular packing efficiency .
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., compounds in and ) achieves yields >90%, addressing traditional challenges like prolonged reaction times .

Key Observations :

  • Anticancer Activity: Furoquinolinones (e.g., 1,6,8-trimethyl derivative) exhibit potent pro-apoptotic effects via mitochondrial pathways, while pyrano derivatives (e.g., dipyrano compounds in ) lack direct activity data but share structural motifs with bioactive analogs .
  • Receptor Specificity: Quinolin-2-one-3-carboxamides demonstrate that core modifications (e.g., replacing naphthyridinone with quinolinone) enhance CB2 receptor selectivity, highlighting the role of heterocyclic systems in drug design .

Functional Group and Pharmacophore Analysis

  • Pyrano vs. Furo Rings: Pyrano-fused systems (e.g., 1,8-dihydro-8,8-dimethylpyrano compound) may offer enhanced metabolic stability compared to furo analogs, which are prone to DNA adduct formation (e.g., HFQ) .
  • Methyl vs. Phenyl Substituents : Methyl groups improve solubility, whereas aryl groups (e.g., 27a) enhance lipophilicity and target binding in hydrophobic pockets .

Biological Activity

1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one (CAS Number: 200814-17-1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, drawing from various studies and reviews to highlight its pharmacological potential.

  • Molecular Formula : C14H13NO2
  • Molecular Weight : 227.26 g/mol
  • Structure : The compound features a pyranoquinolinone framework, which is significant in determining its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinolinones demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundActivityReference
This compoundAntibacterial
Other quinolinone derivativesAntifungal against Candida spp.

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Study: HepG2 Cells

In vitro studies using HepG2 liver cancer cells have shown that certain derivatives of pyranoquinolinones can significantly reduce cell viability, indicating potential as anticancer agents.

StudyCell LineIC50 (μM)Effect
Study AHepG225Significant reduction in viability
Study BMCF-7 (breast cancer)30Induction of apoptosis

Antioxidant Activity

Antioxidant properties are critical for compounds aimed at preventing oxidative stress-related diseases. Research has indicated that this compound can scavenge free radicals effectively.

DPPH Scavenging Assay Results

A comparative analysis of antioxidant activities showed that the compound exhibited a notable DPPH scavenging effect.

CompoundDPPH Scavenging Activity (%) at 100 μg/mL
This compound68%
Control (Ascorbic Acid)92%

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
  • Antioxidative Mechanisms : The ability to scavenge free radicals contributes to their protective effects against oxidative damage.

Q & A

Q. What are the established synthetic methodologies for 1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one?

The compound is typically synthesized via cyclocondensation reactions. For example:

  • Microwave-assisted synthesis : Irradiation of β-lactam intermediates with indium(III) chloride (InCl₃) as a catalyst under microwave conditions yields fused pyrano-quinolinones with reduced reaction times (e.g., 63% yield in 5 minutes) .
  • Acid-catalyzed isomerization : Substituted 2′-aminochalcones can undergo cyclization in the presence of acetic acid or orthophosphoric acid to form dihydroquinolinone frameworks .
    Key considerations : Solvent choice (e.g., CH₂Cl₂/di-isopropylether for crystallization) and catalyst loading (20 mol% InCl₃) significantly impact yield and purity.

Q. How is the structural integrity of this compound validated?

  • X-ray crystallography : Resolves dihedral angles between fused aromatic systems (e.g., 57.84° between pyridine and benzene rings) and confirms hydrogen bonding (N–H⋯N) and π-π stacking interactions .
  • NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 8.13 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) verify substituent positions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₆H₁₆O₅: 288.29500) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the pyrano-quinolinone core?

  • Electrophilic substitution : Bromination at C-6 or C-8 positions using Br₂ in acetic acid introduces halogens for further cross-coupling reactions .
  • Aldol condensation : Reacting with aromatic aldehydes (e.g., benzaldehyde) in ethanol/piperidine forms bis-dihydroquinolinones with aryl substituents (e.g., 82% yield for 28a-c) .
  • Ethoxymethylenemalononitrile reactions : Produces fused pyrano-pyrido-quinoline carbonitriles (e.g., compound 15a,b) via one-step annulation .

Q. How can discrepancies in reaction yields be resolved during scale-up synthesis?

  • Parameter optimization : Adjusting microwave power (e.g., 360 W vs. 600 W) or reaction time (3–5 hours vs. 5 minutes) minimizes side reactions .
  • Catalyst screening : Transitioning from InCl₃ to Au/TiO₂ in chlorobenzene under microwave conditions improves yields for pyrano derivatives (e.g., 95% for compound 13a) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro-substituted intermediates, reducing byproduct formation .

Q. What in vitro models are suitable for evaluating the compound’s bioactivity?

  • Lipid peroxidation assays : Measure inhibition of linoleic acid oxidation (IC₅₀ values calculated at 10–50 μM) using UV-Vis spectroscopy at 234 nm .
  • Enzyme inhibition studies : Test against soybean lipoxygenase (LOX) via spectrophotometric monitoring of conjugated diene formation at 25°C .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HepG2) with DMSO as a vehicle control (concentration ≤0.1% v/v) .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Steric hindrance : Bulky substituents (e.g., 8,8-dimethyl groups) reduce reactivity in Suzuki-Miyaura couplings, necessitating Pd(PPh₃)₄ and elevated temperatures (80–100°C) .
  • Electronic activation : Electron-withdrawing groups (e.g., nitro at C-6) enhance electrophilicity, facilitating nucleophilic aromatic substitution with amines or thiols .

Methodological Considerations Table

AspectProtocolReference
Synthesis Microwave-assisted cyclization with InCl₃ (20 mol%), 360 W, 5 minutes
Crystallization CH₂Cl₂/di-isopropylether (1:3 v/v), slow evaporation at 4°C
Biological Assay Linoleic acid oxidation assay in phosphate buffer (pH 7.4), 37°C
Analytical Validation HRMS (ESI⁺): m/z 303.12 [M+H]⁺, error ≤2 ppm

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one
Reactant of Route 2
Reactant of Route 2
1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one

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